

# 4-Aminophenol chemical structure and properties

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An In-Depth Technical Guide to **4-Aminophenol** 

## Introduction

**4-Aminophenol** (IUPAC name: 4-hydroxyaniline), also known as para-aminophenol or p-aminophenol, is an organic compound with the formula H<sub>2</sub>NC<sub>6</sub>H<sub>4</sub>OH.[1] It is an aromatic compound containing both an amino (-NH<sub>2</sub>) and a hydroxyl (-OH) functional group attached to a benzene ring in the para position.[2] This bifunctional nature imparts unique chemical properties, making it a versatile and crucial intermediate in various industrial applications.[2][3]

Typically available as a white or light-brown crystalline powder, **4-aminophenol** is known to darken upon exposure to air and light.[4][5] Its primary industrial significance lies in its role as the final intermediate in the synthesis of paracetamol (acetaminophen), one of the world's most widely used analgesic and antipyretic drugs.[1][4] Beyond pharmaceuticals, it is a key component in the manufacture of dyes, photographic developers, and as a corrosion inhibitor and antioxidant.[4][6][7] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, reactivity, applications, and relevant experimental protocols for researchers and drug development professionals.

## **Chemical Structure and Nomenclature**

**4-Aminophenol** is one of three possible isomers of aminophenol, the others being 2-aminophenol (ortho) and 3-aminophenol (meta).[1] The para-substitution pattern, with the



amino and hydroxyl groups positioned opposite each other on the benzene ring, leads to significant resonance stabilization and distinctive electronic properties.[2]

Molecular Formula: C<sub>6</sub>H<sub>7</sub>NO[5]

• IUPAC Name: **4-Aminophenol**[5]

Synonyms: p-Aminophenol, 4-hydroxyaniline, Rodinal, Paranol[5][8]

CAS Registry Number: 123-30-8[2]

InChlKey: PLIKAWJENQZMHA-UHFFFAOYSA-N[1]

The molecule features sp² hybridized carbon atoms in the benzene ring with bond angles of approximately 120°.[2] The C-N bond length is 1.41 Å, and the C-O bond length is 1.36 Å, indicating partial double bond character due to resonance.[2] Its solid state is characterized by extensive intermolecular hydrogen bonding networks between the amino and hydroxyl groups of adjacent molecules.[2]

# **Physicochemical Properties**

The physical and chemical properties of **4-aminophenol** are summarized in the tables below. It is a crystalline solid that is moderately soluble in water and alcohols but generally insoluble in non-polar solvents like benzene and chloroform.[3][6]

# **Table 1: General and Physical Properties**



Property	Value	Reference
Molecular Weight	109.13 g/mol	[5]
Appearance	White to reddish-yellow or light brown crystalline powder	[4][5]
Melting Point	187.5 °C	[2][4]
Boiling Point	284 °C (decomposes)	[2][4]
Density	1.13 g/cm <sup>3</sup>	[2]
Flash Point	195 °C (closed cup)	[1][5]
pK <sub>a</sub> (amino group)	5.48	[1][2]
pKa (phenolic group)	10.30	[1][2]

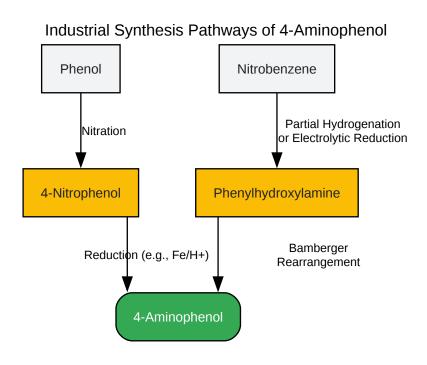
**Table 2: Solubility Data** 

Solvent	Solubility ( g/100 mL)	Temperature (°C)	Reference
Water	1.5	25	[2]
Hot Water	Recrystallizable	-	[1]
Ethanol	4.5	-	[2]
Diethyl Ether	1.2	-	[2]
Acetone	12	-	[2]
Ethyl Acetate	15	-	[2]
Acetonitrile	23	-	[2]
Dimethylsulfoxide (DMSO)	Very soluble	-	[5]
Toluene	0.8	-	[2]
Benzene	Insoluble	-	[6]
Chloroform	Insoluble	-	[6]



# **Synthesis and Manufacturing**

- **4-Aminophenol** is produced industrially through several synthetic routes, primarily starting from either phenol or nitrobenzene.
- From Phenol: This process involves the nitration of phenol to yield a mixture of ortho- and para-nitrophenol, followed by the separation of the p-isomer and its subsequent reduction with iron in an acidic medium.[1]
- From Nitrobenzene: A prominent method involves the catalytic hydrogenation of nitrobenzene to form phenylhydroxylamine, which then undergoes a spontaneous acid-catalyzed rearrangement (the Bamberger rearrangement) to yield **4-aminophenol**.[1] An alternative is the electrolytic reduction of nitrobenzene to phenylhydroxylamine.[1]
- From 4-Nitrophenol: 4-nitrophenol can be selectively reduced to **4-aminophenol** using various methods, including hydrogenation over a Raney-Nickel catalyst or reduction with tin(II) chloride.[1]



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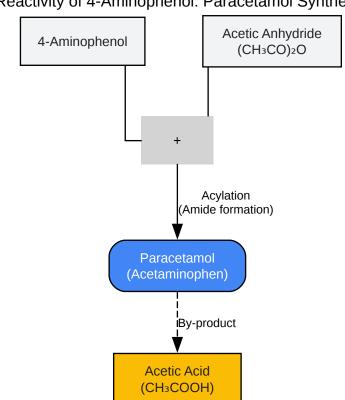
Caption: Key industrial synthesis routes to **4-aminophenol**.

# **Chemical Reactivity**

The bifunctional nature of **4-aminophenol** allows for a range of chemical reactions at both the amino and hydroxyl groups. The reactivity can be tuned by adjusting reaction conditions, such as pH.[9]

- Amino Group Reactions: The amino group is nucleophilic and undergoes typical reactions of aromatic amines, such as acylation, diazotization, and alkylation.[2] In neutral or slightly acidic conditions, the amino group is generally more reactive than the hydroxyl group.[9] A key industrial reaction is the acylation with acetic anhydride to produce paracetamol.[1]
- Hydroxyl Group Reactions: The phenolic hydroxyl group can undergo O-alkylation, esterification, and etherification (e.g., Williamson ether synthesis).[2] In strongly basic conditions, the hydroxyl group is deprotonated to form a phenoxide ion, which is a potent nucleophile.[9]
- Oxidation: **4-Aminophenol** is readily oxidized, especially in basic solutions, upon exposure to air.[1][6] This oxidation leads to the formation of quinone-imine structures and causes the compound to darken in color.[2]





Reactivity of 4-Aminophenol: Paracetamol Synthesis

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Caption: Acylation of **4-aminophenol** to synthesize paracetamol.

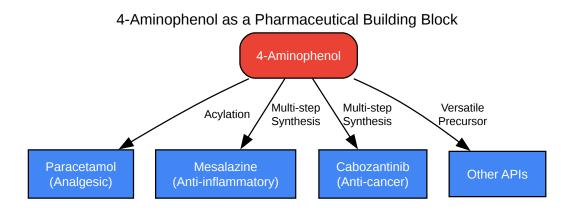
# **Applications in Research and Drug Development**

**4-Aminophenol** is a cornerstone intermediate in the pharmaceutical industry.[10]

- Paracetamol (Acetaminophen) Synthesis: Its most prominent application is as the direct precursor to paracetamol. The acetylation of 4-aminophenol is a high-yield reaction that forms the basis of global paracetamol production.[1]
- Other Pharmaceuticals: It serves as a building block for various other drugs, including the antimalarial amodiaquine, the anti-inflammatory mesalazine, and other analgesic and antipyretic agents like parapropamol.[1]



- Oncology Drug Development: Recent applications have emerged in oncology. 4aminophenol is a key precursor in the multi-step synthesis of Cabozantinib, a tyrosine
  kinase inhibitor used to treat renal and hepatocellular carcinomas. Its versatile structure
  allows for chemical modifications to develop diverse oncology drugs, including inhibitors of
  oncogenic proteins and immunomodulatory agents.
- Drug Delivery Systems: Researchers are exploring 4-aminophenol-based compounds for use in advanced drug delivery systems, such as nanoparticles and polymer carriers, to enhance drug stability and targeted delivery.



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Caption: Role of **4-aminophenol** as a precursor in drug synthesis.

# Experimental Protocols Protocol 1: Synthesis of Paracetamol from 4 Aminophenol

This protocol describes the laboratory-scale acetylation of **4-aminophenol**.[11]

Materials:

• **4-aminophenol** (3.0 g)



- Acetic anhydride (4.0 mL)
- Deionized water
- 100 mL round-bottom flask, hot plate, beakers, Büchner funnel, filter flask

#### Procedure:

- Set up a water bath on a hot plate and heat to approximately 85 °C.
- Weigh 3.0 g of **4-aminophenol** and add it to the 100 mL round-bottom flask.
- Add 10.0 mL of deionized water to the flask and stir to suspend the solid.
- In a fume hood, carefully add 4.0 mL of acetic anhydride to the suspension.
- Heat the reaction mixture in the water bath for 10-15 minutes, stirring occasionally until the solid dissolves.
- After the reaction is complete, remove the flask from the water bath and allow it to cool to room temperature.
- Further cool the flask in an ice-water bath for 10-15 minutes to induce crystallization of the crude paracetamol.
- Collect the crude product by suction filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.[11]
- Purify the crude product by recrystallization: transfer the solid to a beaker, add a minimal amount of hot deionized water (approx. 10 mL per 1 g of crude product) and heat until it dissolves completely.[11]
- Allow the solution to cool slowly to room temperature, then place it in an ice-water bath to recrystallize.
- Collect the purified crystals by suction filtration, wash with cold deionized water, and dry.[11]

# **Protocol 2: Purification by Acid-Base Extraction**

# Foundational & Exploratory





This protocol is used to separate **4-aminophenol** (a basic impurity) from a neutral organic compound dissolved in an organic solvent.[12]

#### Materials:

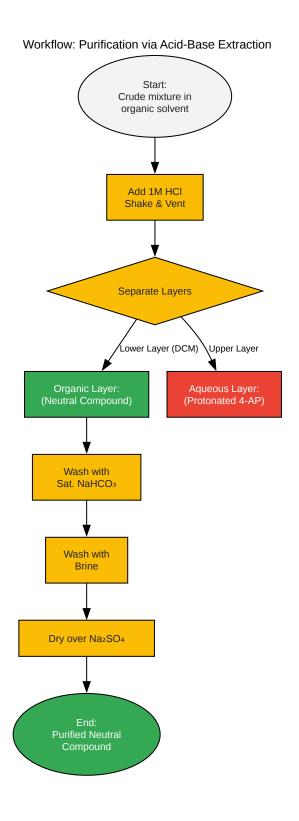
- Crude reaction mixture in an organic solvent (e.g., dichloromethane, DCM)
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Separatory funnel

#### Procedure:

- Dissolve the crude mixture in a suitable volume of organic solvent (e.g., DCM) and transfer it to a separatory funnel.
- Add an equal volume of 1 M HCl to the funnel.
- Stopper the funnel, invert, and vent frequently to release pressure. Shake vigorously for 1-2 minutes.
- Allow the layers to separate. The protonated 4-aminophenol salt will partition into the upper aqueous layer, while the neutral organic compound remains in the lower organic (DCM) layer.[12]
- Drain the lower organic layer into a clean flask.
- To ensure complete removal, return the organic layer to the separatory funnel and repeat the acidic wash (steps 2-5).
- Wash the organic layer with saturated NaHCO<sub>3</sub> solution to neutralize any residual acid, followed by a wash with brine to remove excess water.



• Drain the purified organic layer and dry it over an anhydrous salt (e.g., MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>). The desired neutral compound can be recovered by evaporating the solvent.





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Caption: Workflow for removing **4-aminophenol** impurity.

# Protocol 3: Analysis of 4-Aminophenol Impurity in Paracetamol

This protocol outlines a High-Performance Liquid Chromatography (HPLC) method for the determination of **4-aminophenol**, often regulated as a critical impurity in paracetamol drug products.[13]

#### Materials & Equipment:

- HPLC system with UV detector
- Paracetamol sample
- 4-Aminophenol reference standard
- Mobile Phase: Sodium 1-butanesulfonate in a mixture of water, methanol, and formic acid (e.g., 15:85:0.4 v/v/v).
- Volumetric flasks, pipettes

#### Procedure:

- Mobile Phase Preparation: Prepare the mobile phase as described and degas before use.
- Standard Solution: Accurately weigh a quantity of 4-aminophenol reference standard to
  prepare a stock solution. Dilute as necessary to create working standards at known
  concentrations (e.g., corresponding to the specification limit, such as 50 ppm relative to the
  paracetamol concentration).
- Sample Solution: Accurately weigh a sample of the paracetamol drug product equivalent to 400 mg of paracetamol and dissolve it in a 50 mL volumetric flask with the mobile phase to achieve a concentration of 8 mg/mL.[13]
- Chromatographic Conditions:



Flow Rate: 2.0 mL/min[13]

Detection Wavelength: 272 nm[13]

Injection Volume: Typically 10-20 μL

Run Time: 10 minutes[13]

• Analysis: Inject the standard and sample solutions into the HPLC system.

Quantification: Identify the 4-aminophenol peak in the sample chromatogram by comparing
its retention time with that of the standard. Quantify the amount of 4-aminophenol in the
sample by comparing its peak area to the peak area of the standard of known concentration.

# **Safety and Toxicology**

**4-Aminophenol** is classified as harmful and poses significant health and environmental risks. It is crucial to handle the compound with appropriate safety precautions in a laboratory or industrial setting.

# **Table 3: Toxicological and Safety Data**



Parameter	Value / Information	Reference	
Acute Oral Toxicity	LD₅o: 375-671 mg/kg (rat)	[4][14]	
Acute Dermal Toxicity	LD50: >8000 mg/kg (rabbit)	[14]	
Hazard Statements	H302: Harmful if swallowed. H332: Harmful if inhaled. H341: Suspected of causing genetic defects. H410: Very toxic to aquatic life with long lasting effects.	[15][16]	
Health Effects	Can cause skin, eye, and respiratory irritation.[7] May induce methemoglobinemia, hemolytic anemia, and renal damage.[4]		
Handling Precautions	Use in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and suitable protective clothing.  Avoid breathing dust.[15]		
Storage	Store in a tightly closed container in a cool, well-ventilated place, protected from air and light.[5][15][17]	<del>-</del>	

# Conclusion

**4-Aminophenol** is an organic compound of immense industrial importance, primarily driven by its role as a key precursor in the pharmaceutical and dye industries. Its unique structure, containing both an amino and a hydroxyl group, provides a versatile platform for chemical synthesis, most notably for the production of paracetamol. While its utility is vast, its hazardous nature necessitates careful handling and adherence to strict safety protocols. A thorough understanding of its chemical properties, reactivity, and analytical methods is essential for



researchers, scientists, and drug development professionals working with this pivotal chemical intermediate.

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